Cas no 851808-12-3 (2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)

2-{(3-Chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound featuring a dihydroimidazole core functionalized with a 3-chlorophenylmethylsulfanyl group and a 2,4-dimethoxybenzoyl moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly due to the presence of sulfur and chlorine substituents, which may enhance reactivity or biological activity. The dimethoxybenzoyl group could contribute to improved solubility or binding affinity in target interactions. The compound's well-defined heterocyclic framework makes it a candidate for further derivatization or mechanistic studies. Its synthesis and characterization would require careful optimization to ensure purity and stability, given the sensitive functional groups involved.
2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole structure
851808-12-3 structure
Product name:2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
CAS No:851808-12-3
MF:C19H19ClN2O3S
MW:390.883762598038
CID:5815570
PubChem ID:4283242

2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone
    • Methanone, [2-[[(3-chlorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl](2,4-dimethoxyphenyl)-
    • F0630-1770
    • 851808-12-3
    • 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
    • AKOS024589456
    • [2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone
    • 2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
    • Inchi: 1S/C19H19ClN2O3S/c1-24-15-6-7-16(17(11-15)25-2)18(23)22-9-8-21-19(22)26-12-13-4-3-5-14(20)10-13/h3-7,10-11H,8-9,12H2,1-2H3
    • InChI Key: VLNSTOFOJZGMKL-UHFFFAOYSA-N
    • SMILES: C(N1C(SCC2=CC=CC(Cl)=C2)=NCC1)(C1=CC=C(OC)C=C1OC)=O

Computed Properties

  • Exact Mass: 390.0804913g/mol
  • Monoisotopic Mass: 390.0804913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 76.4Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 559.3±60.0 °C(Predicted)
  • pka: 1.28±0.60(Predicted)

2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-1770-25mg
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
851808-12-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0630-1770-40mg
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
851808-12-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0630-1770-1mg
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
851808-12-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0630-1770-20mg
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
851808-12-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0630-1770-30mg
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
851808-12-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0630-1770-4mg
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
851808-12-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0630-1770-5mg
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
851808-12-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0630-1770-10μmol
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
851808-12-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-1770-3mg
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
851808-12-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0630-1770-10mg
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
851808-12-3 90%+
10mg
$79.0 2023-05-17

Additional information on 2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Professional Introduction to Compound with CAS No. 851808-12-3 and Product Name: 2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

The compound identified by the CAS number 851808-12-3 and the product name 2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse pharmacological properties and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a methylsulfanyl moiety and an imidazole ring, which are known to contribute to its unique chemical and biological characteristics.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry, particularly for their role in modulating biological pathways associated with inflammation, infection, and cancer. The presence of a 3-chlorophenyl group in this compound adds another layer of complexity, as chlorophenyl derivatives are often implicated in the development of compounds with enhanced binding affinity to biological targets. The 2,4-dimethoxybenzoyl substituent further enriches the molecular structure, providing additional opportunities for interactions with biological receptors and enzymes.

In the context of contemporary pharmaceutical research, this compound has been investigated for its potential as an intermediate in the synthesis of more complex drug candidates. The combination of a methylsulfanyl group and an imidazole core suggests that it may exhibit properties such as metal chelation or enzyme inhibition, which are critical for designing effective therapeutic agents. Preliminary computational studies have indicated that this molecule may possess favorable pharmacokinetic profiles, including good solubility and bioavailability, making it a promising candidate for further development.

The imidazole ring itself is a well-studied scaffold in medicinal chemistry, with numerous derivatives having demonstrated efficacy in treating various diseases. The structural motif is particularly notable for its ability to mimic natural purines and pyrimidines, allowing it to interact with nucleotide-based targets. In addition, the methylsulfanyl group can serve as a hinge region or a polar interaction point, enhancing the compound's ability to bind to specific proteins or enzymes. These features make this compound an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics.

Recent advances in synthetic methodologies have enabled the efficient preparation of complex imidazole derivatives like 2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalization have been instrumental in constructing the desired molecular architecture with high precision. These synthetic strategies not only facilitate the production of this compound but also allow for easy modification of its structure, enabling researchers to fine-tune its pharmacological properties.

The biological activity of this compound has been preliminarily explored through in vitro assays targeting key enzymes and receptors involved in disease pathways. Initial results suggest that it may exhibit inhibitory effects on certain enzymes associated with inflammation and cancer progression. The presence of both hydrophobic (3-chlorophenyl) and hydrophilic (methylsulfanyl, dimethoxybenzoyl) regions enhances its potential to interact with both membrane-bound and water-soluble targets. This dual nature is particularly advantageous for designing molecules that can traverse biological membranes while maintaining stable interactions with intracellular targets.

Furthermore, the compound's structural features align well with current trends in drug design, which emphasize the use of multifunctional scaffolds capable of modulating multiple biological pathways simultaneously. By incorporating both a methylsulfanyl group and an imidazole core, this molecule exemplifies a rational approach to creating polypharmacological agents. Such agents are gaining prominence due to their ability to address complex diseases that involve multiple pathological mechanisms.

The synthesis and characterization of this compound have also provided valuable insights into the development of new synthetic protocols for imidazole derivatives. The methodologies employed could serve as templates for producing other structurally related compounds with tailored pharmacological profiles. This underscores the importance of developing versatile synthetic tools in pharmaceutical research, as they enable rapid exploration of chemical space and accelerate the discovery process.

In conclusion, the compound identified by CAS number 851808-12-3 and named 2-{(3-chlorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features make it a promising candidate for further investigation as a lead compound or intermediate in drug development efforts aimed at treating various diseases. The ongoing research into this molecule highlights the importance of innovative approaches in synthesizing and evaluating novel heterocyclic compounds.

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